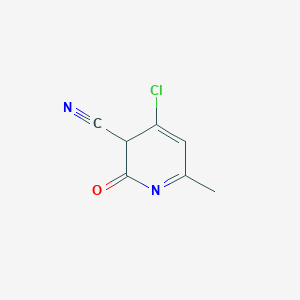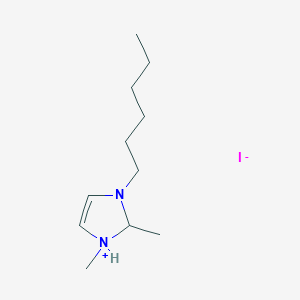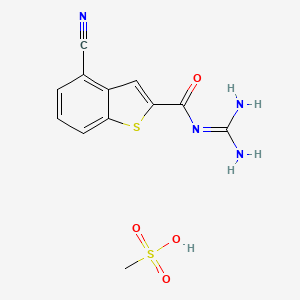
Na+/H+ Exchanger Isoform-1 Inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Na+/H+ Exchanger Isoform-1 Inhibitor is a pharmacological agent that targets the Na+/H+ exchanger isoform-1, a plasma membrane protein responsible for regulating intracellular pH by exchanging intracellular hydrogen ions for extracellular sodium ions . This exchanger plays a crucial role in various physiological processes, including cell volume regulation, pH homeostasis, and cellular responses to stress . Inhibitors of this exchanger have shown promise in treating conditions such as cardiac hypertrophy, ischemia-reperfusion injury, and certain cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Na+/H+ Exchanger Isoform-1 Inhibitors typically involves multi-step organic synthesis. One common approach is the modification of benzoyl guanidines, which are known to inhibit the exchanger . The synthetic route may include steps such as nitration, reduction, and acylation, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of these inhibitors often involves large-scale organic synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: Na+/H+ Exchanger Isoform-1 Inhibitors undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to synthesize intermediates in the production of the inhibitor.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly employed in the synthesis of these inhibitors.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products Formed: The major products formed from these reactions include various intermediates and the final inhibitor compound, which is characterized by its ability to inhibit the Na+/H+ exchanger isoform-1 .
Aplicaciones Científicas De Investigación
Na+/H+ Exchanger Isoform-1 Inhibitors have a wide range of scientific research applications:
Mecanismo De Acción
The Na+/H+ Exchanger Isoform-1 Inhibitor exerts its effects by binding to the exchanger protein and blocking its activity . This inhibition prevents the exchange of intracellular hydrogen ions for extracellular sodium ions, leading to a decrease in intracellular pH and disruption of cellular processes that depend on pH regulation . The molecular targets include the exchanger protein itself and associated signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway .
Comparación Con Compuestos Similares
Cariporide: Another Na+/H+ exchanger inhibitor with similar applications but different chemical structure.
Amiloride: A potassium-sparing diuretic that also inhibits the Na+/H+ exchanger.
Uniqueness: The Na+/H+ Exchanger Isoform-1 Inhibitor is unique in its specific targeting of the isoform-1 exchanger, which is crucial for its therapeutic effects in conditions like cardiac hypertrophy and ischemia-reperfusion injury . Its specificity and potency make it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C12H12N4O4S2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-cyano-N-(diaminomethylidene)-1-benzothiophene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C11H8N4OS.CH4O3S/c12-5-6-2-1-3-8-7(6)4-9(17-8)10(16)15-11(13)14;1-5(2,3)4/h1-4H,(H4,13,14,15,16);1H3,(H,2,3,4) |
Clave InChI |
KOLQULVVHOAMCW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC(=C2C=C(SC2=C1)C(=O)N=C(N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
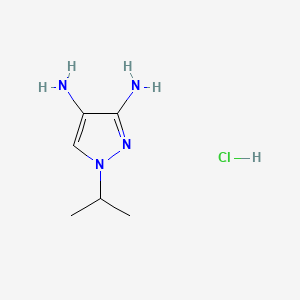

![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
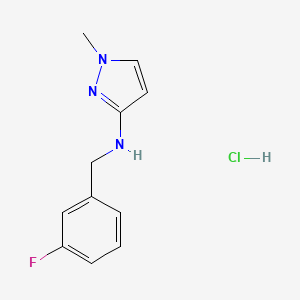
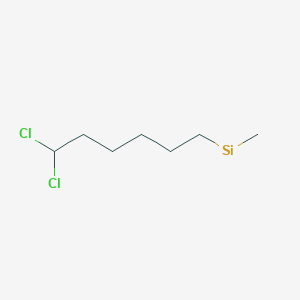
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
